molecular formula C13H23NO5 B1337838 (4R,5S)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate CAS No. 108149-61-7

(4R,5S)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate

Cat. No. B1337838
M. Wt: 273.33 g/mol
InChI Key: FRSJJRXFHYGDSO-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4R,5S)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate” is a chemical compound with the molecular formula C13H23NO5 . It has a molecular weight of 273.33 . This compound is used for research purposes .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 273.33 . It should be stored in a dry environment at 2-8°C . The boiling point is not specified .

Scientific Research Applications

Diastereoselective Methylation

Highly diastereoselective methylation techniques involving variants of the compound have been reported, showcasing its utility in stereocontrolled organic synthesis. This process allows for precise control over the molecular structure, facilitating the production of compounds with specific configurations necessary for further chemical transformations or as intermediates in complex molecule synthesis (Koskinen et al., 2004).

Hydroformylation Processes

The compound has been hydroformylated to yield specific derivatives with up to 99% diastereoselectivities, demonstrating its potential in the synthesis of homochiral amino acid derivatives. This indicates its significance in producing precursors for bioactive molecules or in the construction of peptidomimetics (Kollár & Sándor, 1993).

Synthesis of Bioactive Molecules

An efficient synthesis route utilizing the compound for the production of D-ribo-phytosphingosine, an important bioactive molecule, has been developed. This showcases the compound's role in facilitating the synthesis of biologically important molecules through novel synthetic pathways (Lombardo et al., 2006).

Stereochemical Configuration Analysis

Research has also focused on determining the stereochemical configuration of derivatives of the compound, highlighting its importance in structural chemistry and the development of enantiomerically pure substances. These studies are crucial for understanding the properties and reactions of chiral molecules (Flock et al., 2006).

Alkylation and Amino Acid Synthesis

The compound is used in diastereoselective alkylation, demonstrating its utility in the synthesis of amino acids and peptides. This is particularly relevant for the creation of pharmaceuticals and research chemicals that require specific stereochemistry (Koskinen et al., 2004).

properties

IUPAC Name

3-O-tert-butyl 4-O-methyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-8-9(10(15)17-7)14(13(5,6)18-8)11(16)19-12(2,3)4/h8-9H,1-7H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSJJRXFHYGDSO-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R,5S)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate

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